molecular formula C8H12O8Si B1584499 Silicon tetraacetate CAS No. 562-90-3

Silicon tetraacetate

Cat. No.: B1584499
CAS No.: 562-90-3
M. Wt: 264.26 g/mol
InChI Key: YZVRVDPMGYFCGL-UHFFFAOYSA-N
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Description

Silicon tetraacetate, also known as tetraacetoxysilane, is a chemical compound with the molecular formula Si(OCOCH₃)₄. It is a silicon-based compound where four acetate groups are bonded to a central silicon atom. This compound is known for its role as a precursor in the production of silicon dioxide and other silicon-based materials .

Mechanism of Action

Target of Action

Silicon tetraacetate primarily targets ethanol in the absence of water . It is used as a sol-gel precursor , which means it is a compound that undergoes various reactions to form a gel, a state of matter that has properties between those of liquids and solids.

Mode of Action

The mode of action of this compound involves a reaction with ethanol in the absence of water . This reaction results in the formation of silica gel and ethyl acetate . The this compound, therefore, acts as a catalyst in this reaction, facilitating the transformation of ethanol into silica gel and ethyl acetate .

Biochemical Pathways

The biochemical pathway affected by this compound is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This compound, as a sol-gel precursor, plays a crucial role in this pathway. The resulting silica gel can have various applications, including the preparation of silicon dioxide thin films .

Result of Action

The result of the action of this compound is the formation of silica gel and ethyl acetate . This reaction is significant in the field of materials science, where the resulting silica gel can be used in various applications, including the preparation of silicon dioxide thin films .

Action Environment

The action of this compound is influenced by the presence or absence of water . Specifically, this compound reacts with ethanol in the absence of water . Therefore, the environment in which this compound is used must be carefully controlled to ensure the absence of water for the reaction to proceed as desired.

Biochemical Analysis

Biochemical Properties

It is known that Silicon tetraacetate can react with ethanol to form silica gel and ethyl acetate This suggests that it may interact with enzymes, proteins, and other biomolecules that can catalyze or participate in these reactions

Molecular Mechanism

It is known to participate in reactions to form silica gel and ethyl acetate , suggesting that it may interact with biomolecules at the molecular level These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound-derived sols gel surprisingly quickly . This rapid gelation could potentially have implications for the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon tetraacetate can be synthesized through the reaction of silicon tetrachloride with acetic anhydride. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Si(OCOCH}_3\text{)}_4 + 4 \text{HCl} ]

Industrial Production Methods: In an industrial setting, this compound is often produced by reacting silicon tetrachloride with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or diethyl ether, and the product is purified by crystallization from these solvents .

Types of Reactions:

  • Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silicon dioxide and acetic acid. [ \text{Si(OCOCH}_3\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{CH}_3\text{COOH} ]

  • Esterification: It can react with alcohols to form esters and silicon dioxide. [ \text{Si(OCOCH}_3\text{)}_4 + 4 \text{ROH} \rightarrow \text{SiO}_2 + 4 \text{CH}_3\text{COOR} ]

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Esterification: Alcohols such as ethanol are used, and the reaction can be catalyzed by acids or bases.

Major Products:

  • Silicon dioxide (SiO₂)
  • Acetic acid (CH₃COOH)
  • Esters (CH₃COOR)

Scientific Research Applications

Silicon tetraacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Silicon tetrachloride (SiCl₄)
  • Tetraethyl orthosilicate (Si(OC₂H₅)₄)
  • Trimethylsilanol (Si(CH₃)₃OH)

Comparison:

This compound stands out due to its rapid hydrolysis and ability to form silica gels quickly, making it a valuable compound in sol-gel processes and other applications requiring fast gelation .

Properties

IUPAC Name

triacetyloxysilyl acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVRVDPMGYFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889353
Record name Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)
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Molecular Weight

264.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Silicon tetraacetate
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CAS No.

562-90-3
Record name Tetraacetoxysilane
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Record name Silicon tetraacetate
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Record name Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)
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Record name Tetraacetoxysilane
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Record name SILICON TETRAACETATE
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Synthesis routes and methods

Procedure details

Tetraacetoxysilane was prepared by the reaction of 125 g of silicon tetrachloride and 400 g of acetic acid as blended and stirred at room temperature. When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane, the unreacted acetic acid was removed by stripping under a reduced pressure and the residue was dissolved in 300 g of ethyl alcohol. The reaction between the tetraacetoxysilane and ethyl alcohol was carried out by heating the above reaction mixture at 60° C. with agitation for 10 hours. The formation of large amounts of ethyl acetate and hydroxy-containing silane compounds was detected in the resultant reaction mixture which had a solid content of 5.9% by weight upon dilution by adding 120 g of ethyl alcohol.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of silicon tetraacetate in scientific research?

A: this compound is primarily employed as a precursor for the synthesis of silicon dioxide (SiO2) thin films [, , , , , ]. It's also used to create various other materials like silicon oxycarbides [] and phosphosilicate gels [, ].

Q2: How is silicon dioxide typically deposited using this compound?

A: this compound can be used in both thermal and photochemical vapor deposition methods [, , ]. Thermal decomposition of the precursor at temperatures between 300-500°C produces SiO2 films []. Alternatively, using an ArF excimer laser allows for direct photochemical vapor deposition even at room temperature [, ].

Q3: What are the advantages of using this compound for silicon dioxide synthesis compared to other methods?

A: this compound offers advantages over the traditional sol-gel method in terms of solution stability and the lower processing temperatures required []. This makes it a more practical and efficient precursor in certain applications.

Q4: How does the method of silicon dioxide preparation using this compound affect the film properties?

A: Films prepared by laser-assisted deposition exhibit lower dielectric constants compared to those produced by thermal decomposition at similar temperatures []. This suggests that the laser method might offer better control over the film's electrical properties.

Q5: What is the role of non-bridging oxygen in silicon dioxide films prepared from this compound?

A: The presence of non-bridging oxygen, as indicated by the absorbance at around 950 cm-1 in the infrared spectrum, contributes to ionic polarization and affects the dielectric constant of the SiO2 film []. Annealing the film in air reduces the amount of non-bridging oxygen, leading to a denser film with potentially different electrical properties [].

Q6: Can this compound be used to synthesize materials other than silicon dioxide?

A: Yes, this compound serves as a versatile precursor for various materials. It's used in synthesizing silica nanotubes and nanohelices through thermolysis within nanoporous alumina templates in the presence of block copolymers []. Additionally, it plays a crucial role in creating phosphosilicate gels [, ], silicon oxycarbides for lithium-ion batteries [], borosilicate fibers [], and even mesoporous metallosilicates [, , ].

Q7: How is this compound used in the synthesis of phosphosilicate gels?

A: this compound reacts with tris(trimethylsilyl)phosphate in a non-hydrolytic condensation reaction, eliminating acetic acid esters and forming phosphosilicate gels [, ]. This method provides better control over the reaction and leads to the formation of Si–O–P bonds, unlike traditional hydrolytic methods that often result in silica gels impregnated with phosphoric acid [].

Q8: What are the unique characteristics of phosphosilicate gels synthesized using this compound?

A: These gels exhibit a high surface area (up to 450 m2 g-1), contain octahedral SiO6 groups linked to phosphorus atoms, and possess a condensation degree of 75–82% []. The gel surface is covered with acetate and trimethylsiloxy groups, offering possibilities for further modification and tailoring of material properties [].

Q9: What is the role of this compound in the synthesis of mesoporous metallosilicates?

A: this compound is employed in a non-hydrolytic sol-gel process, reacting with metal amides like titanium or zirconium diethylamide [, ]. This reaction, carried out in the presence of a Pluronic surfactant template, results in the formation of mesoporous metallosilicates with a high surface area and a homogeneous distribution of metal oxide nanoparticles within the silica matrix [, ].

Q10: How do these mesoporous metallosilicates benefit from the use of this compound?

A: Utilizing this compound allows for controlled synthesis and leads to materials with superior properties. For instance, the incorporation of tantalum through the non-hydrolytic sol-gel method, using this compound as a precursor, results in highly dispersed, mainly monomeric, TaOx species in the silica matrix []. These sites are more active in dehydration reactions compared to catalysts prepared by impregnation, leading to a higher yield of butadiene from ethanol [].

Q11: Are there any studies on the environmental impact of using this compound?

A11: While the provided research papers primarily focus on the synthesis and applications of materials derived from this compound, information regarding its environmental impact or degradation pathways is limited. Further research is needed to assess the ecotoxicological effects and develop strategies for mitigating any potential negative impacts associated with its use.

Q12: What are the alternative precursors to this compound, and how do they compare?

A: The choice of alternative precursors depends on the desired material and synthesis route. For instance, tetraethyl orthosilicate (TEOS) is commonly used in sol-gel processing of SiO2. While this compound offers advantages like lower processing temperatures and better solution stability compared to TEOS in some cases, further research comparing their performance, cost, and overall impact is needed to determine the most suitable precursor for specific applications [, ].

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